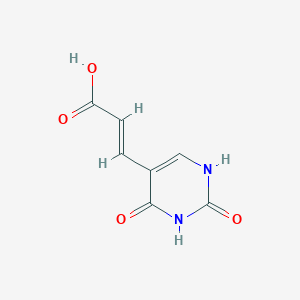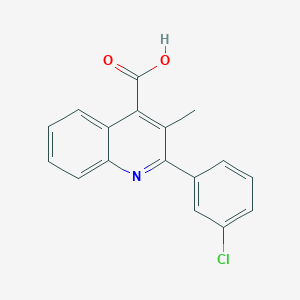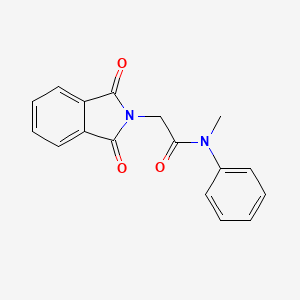![molecular formula C7H7N3O B1362171 3-Methyl-1H-imidazo[4,5-b]pyridin-2(3H)-one CAS No. 21991-39-9](/img/structure/B1362171.png)
3-Methyl-1H-imidazo[4,5-b]pyridin-2(3H)-one
概要
説明
“3-Methyl-1H-imidazo[4,5-b]pyridin-2(3H)-one” is a chemical compound that has been studied for its potential pharmaceutical applications . It has been identified as a selective and potent inhibitor of the bromodomain and extra-terminal (BET) proteins, which are involved in reducing neuroinflammation and excitability to treat Neuropathic Pain (NP) .
Synthesis Analysis
The synthesis of “3-Methyl-1H-imidazo[4,5-b]pyridin-2(3H)-one” involves designing and creating a series of 3H-imidazo [4,5-b] pyridines derivatives . The systematic optimization of the molecules resulted in the identification of two compounds with nanomolar mTOR inhibitory activity and selectivity over PI3Kα .Molecular Structure Analysis
The molecular structure of “3-Methyl-1H-imidazo[4,5-b]pyridin-2(3H)-one” is designed to selectively inhibit mTOR, a protein involved in cell growth and proliferation . The structure was optimized to achieve nanomolar inhibitory activity and selectivity over PI3Kα .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of “3-Methyl-1H-imidazo[4,5-b]pyridin-2(3H)-one” include transition metal-catalyzed reactions, multi-component reactions, cyclization, condensation, microwave-assisted reactions, heteroannular and photocatalytic reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of “3-Methyl-1H-imidazo[4,5-b]pyridin-2(3H)-one” contribute to its excellent BET selectivity and favorable drug-like properties .科学的研究の応用
Antiproliferative Activity
Compounds derived from imidazo[4,5-b]pyridine, such as 3-Methyl-1H-imidazo[4,5-b]pyridin-2(3H)-one , have been synthesized and evaluated for their antiproliferative action on various human cancer cell lines . These studies are crucial for the development of new anticancer drugs, as they help identify compounds that can inhibit the growth of cancer cells.
Antioxidative Activity
The antioxidative potential of imidazo[4,5-b]pyridine derivatives is another area of interest. These compounds are tested for their ability to act as antioxidants, which can neutralize free radicals and prevent oxidative stress, a factor in many chronic diseases .
Antibacterial Activity
Research into the antibacterial properties of imidazo[4,5-b]pyridine derivatives includes testing against various bacterial strains. This is significant for discovering new antibiotics or antibacterial agents, especially in the face of increasing antibiotic resistance .
Antiviral Activity
The antiviral activity of these compounds is evaluated against a range of viruses, including different strains of human coronavirus, influenza virus subtypes, respiratory syncytial virus (RSV A), herpes simplex virus (HSV-1 KOS), yellow fever virus (YFV-17D), Sindbis virus, and Zika virus. This research is vital for the development of new antiviral drugs .
Optoelectronic Devices
Imidazo[4,5-b]pyridine derivatives show promise in materials science, particularly in the development of optoelectronic devices. Their unique properties can be harnessed for applications in light-emitting diodes (LEDs), solar cells, and other technologies that require materials with specific electronic and optical characteristics .
Sensors and Imaging
These compounds are also explored for their use in sensors and imaging applications. Due to their structural planarity and interesting physical properties, they can be used as emitters for confocal microscopy and imaging, providing valuable tools for biological research and medical diagnostics .
作用機序
Target of Action
Similar compounds have been found to inhibit tubulin polymerization , suggesting that this compound may also target tubulin or related proteins.
Biochemical Pathways
Therefore, the inhibition of tubulin polymerization could have downstream effects on these processes .
Result of Action
If this compound inhibits tubulin polymerization, it could potentially lead to cell cycle arrest and apoptosis, especially in rapidly dividing cells .
特性
IUPAC Name |
3-methyl-1H-imidazo[4,5-b]pyridin-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7N3O/c1-10-6-5(9-7(10)11)3-2-4-8-6/h2-4H,1H3,(H,9,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UNTZTFGDFVDERP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C=CC=N2)NC1=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40358714 | |
| Record name | 3-Methyl-1H-imidazo[4,5-b]pyridin-2(3H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40358714 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
149.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
21991-39-9 | |
| Record name | 3-Methyl-1H-imidazo[4,5-b]pyridin-2(3H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40358714 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the key structural feature of 6-Bromo-3-Methyl-1H-imidazo[4,5-b]pyridin-2(3H)-one revealed by the study?
A1: The study highlights that 6-Bromo-3-Methyl-1H-imidazo[4,5-b]pyridin-2(3H)-one exhibits a planar structure. All non-hydrogen atoms in the molecule lie in the same plane, with a very small root mean square deviation of 0.017 Å []. This planar conformation is significant as it can influence the molecule's interactions with other molecules and its overall chemical behavior.
Q2: How does 6-Bromo-3-Methyl-1H-imidazo[4,5-b]pyridin-2(3H)-one form dimers?
A2: The research demonstrates that 6-Bromo-3-Methyl-1H-imidazo[4,5-b]pyridin-2(3H)-one molecules can interact with each other through hydrogen bonding. Specifically, the amino group (-NH) of one molecule acts as a hydrogen bond donor to the carbonyl group (C=O) of an adjacent molecule. This interaction leads to the formation of hydrogen-bonded dimers [].
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-[(methoxyimino)methyl]-N~1~,N~3~-bis[3-(trifluoromethyl)phenyl]malonamide](/img/structure/B1362095.png)
![2-{[(4-Chlorophenyl)sulfonyl]amino}-3-phenylpropanoic acid](/img/structure/B1362097.png)
![5-[(4-chloro-3-methylphenoxy)methyl]-4-ethyl-4H-1,2,4-triazole-3-thiol](/img/structure/B1362110.png)
![[5-(3,4-dimethoxyphenyl)-2H-tetrazol-2-yl]acetic acid](/img/structure/B1362111.png)
![1-[(5-Methoxy-1-methyl-1H-benzimidazol-2-YL)thio]-3,3-dimethylbutan-2-one](/img/structure/B1362113.png)
![1-[(1-Phenyl-1H-tetrazol-5-YL)thio]acetone](/img/structure/B1362114.png)
![Pyrrolidine, 1-[2-(4-chlorophenoxy)ethyl]-](/img/structure/B1362116.png)





![Methyl 3-aminobenzo[b]thiophene-2-carboxylate](/img/structure/B1362130.png)
